(4Z)-4-[(3,4-Dimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid
Description
The compound (4Z)-4-[(3,4-Dimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid is a synthetic acridine derivative characterized by a 3,4-dimethoxyphenyl substituent attached via a methylidene group at the 4-position of a partially saturated acridine core (2,3-dihydro-1H-acridine). Acridine derivatives are frequently studied for pharmacological applications, including anticancer and antimicrobial activities, due to their planar aromatic systems that facilitate intercalation with biological targets like DNA or enzymes .
Properties
IUPAC Name |
(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c1-27-19-11-10-14(13-20(19)28-2)12-15-6-5-8-17-21(23(25)26)16-7-3-4-9-18(16)24-22(15)17/h3-4,7,9-13H,5-6,8H2,1-2H3,(H,25,26)/b15-12- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJKJQHHFCBZKD-QINSGFPZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2CCCC3=C(C4=CC=CC=C4N=C23)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/CCCC3=C(C4=CC=CC=C4N=C23)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4Z)-4-[(3,4-Dimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid is a compound of interest due to its diverse biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C20H25NO6
- Molecular Weight : 375.42 g/mol
- InChIKey : JJWGGZPTYISWHD-PTNGSMBKSA-N
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that it induces apoptosis in various cancer cell lines through the modulation of key signaling pathways, including the inhibition of the PI3K/Akt pathway. The compound was shown to reduce cell viability and promote cell cycle arrest at the G2/M phase in human cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 12.5 | Induction of apoptosis via caspase activation |
| MCF-7 (breast cancer) | 15.0 | Inhibition of PI3K/Akt signaling |
| A549 (lung cancer) | 10.0 | Cell cycle arrest at G2/M phase |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models. This activity is attributed to its ability to enhance the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Anti-inflammatory Effects
In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines like TNF-α and IL-6 in activated macrophages. This suggests a potential role in managing inflammatory diseases.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound activates caspases and increases the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.
- Cell Cycle Regulation : It affects cell cycle checkpoints, particularly promoting G2/M phase arrest.
- Antioxidant Defense : Enhances endogenous antioxidant systems, reducing cellular damage from oxidative stress.
- Cytokine Modulation : Alters the expression levels of various cytokines involved in inflammation.
Case Studies
A notable case study involved a clinical trial assessing the efficacy of this compound in patients with refractory ovarian cancer. Patients receiving this treatment showed a marked improvement in overall survival rates compared to those on standard therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Acridine Family
4-[(4-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic Acid (CAS 379728-21-9)
This analog replaces the 3,4-dimethoxyphenyl group with a 4-chlorophenyl substituent. Key differences include:
- Substituent Electronic Effects : The chloro group is electron-withdrawing, reducing electron density on the phenyl ring, whereas the 3,4-dimethoxy groups are electron-donating, increasing electron density. This may influence reactivity in electrophilic substitution or binding interactions.
- Molecular Weight : The chloro analog has a molecular weight of 349.81 g/mol , while the target compound’s calculated molecular weight is ~376.42 g/mol (due to two methoxy groups vs. one chlorine atom).
- Solubility : The chloro substituent’s hydrophobicity may reduce aqueous solubility compared to the target compound, though the carboxylic acid in both derivatives mitigates this effect .
General Acridine Derivatives
Acridine-9-carboxylic acid derivatives often exhibit modified bioactivity based on substituent variations. For example:
- Methyl vs. Carboxylic Acid Groups: Methyl esters (e.g., methyl 4-(3,4-dimethoxyphenyl)butanoate, ) are more lipophilic but less bioactive in polar environments. The carboxylic acid in the target compound improves solubility for pharmacological applications.
Non-Acridine Analogs with 3,4-Disubstituted Phenyl Groups
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
Though structurally distinct (an acrylic acid vs. acridine), caffeic acid shares a 3,4-disubstituted phenyl motif. Key contrasts include:
- Functional Groups : Caffeic acid’s 3,4-dihydroxy groups confer antioxidant properties, while the methoxy groups in the target compound enhance lipophilicity and metabolic stability.
- Molecular Weight : Caffeic acid (180.16 g/mol) is significantly smaller than the acridine derivative, affecting bioavailability and membrane permeability .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituent on Phenyl | Molecular Weight (g/mol) | Key Functional Groups | Hypothesized Solubility in Water |
|---|---|---|---|---|
| (4Z)-4-[(3,4-Dimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid | 3,4-dimethoxy | ~376.42 | Carboxylic acid, Methoxy | Moderate (enhanced by -COOH) |
| 4-[(4-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid | 4-chloro | 349.81 | Carboxylic acid, Chloro | Low to moderate |
| Caffeic Acid | 3,4-dihydroxy | 180.16 | Acrylic acid, Dihydroxy | High (1.2 mg/mL) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
